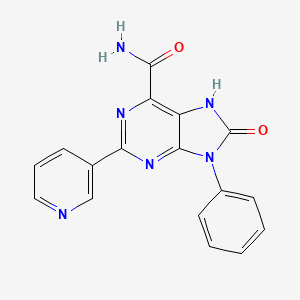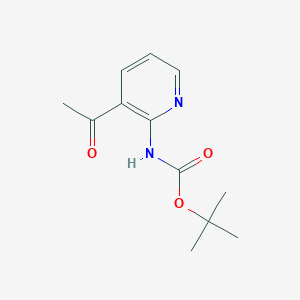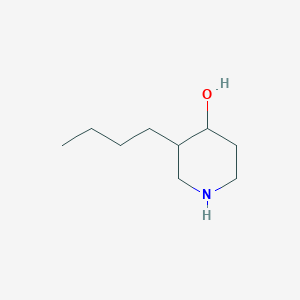
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one
概要
説明
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is an organic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidinone moiety, making it a unique and interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves the reaction of 4-chlorophenol with 5-iodopyrimidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the iodopyrimidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopyrimidinone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenoxy)methyl-5-bromopyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-fluoropyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-chloropyrimidin-2-one
Uniqueness
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .
特性
CAS番号 |
83768-03-0 |
|---|---|
分子式 |
C11H8ClIN2O2 |
分子量 |
362.55 g/mol |
IUPAC名 |
1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2 |
InChIキー |
NJMMDQFIDIDMPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)








![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
